REACTION_CXSMILES
|
[NH:1]1[CH2:4][CH:3]([N:5]2[C:9]([C:10]3[CH:33]=[C:32]([Cl:34])[CH:31]=[CH:30][C:11]=3[O:12][C:13]3[C:18]([F:19])=[CH:17][C:16]([S:20]([NH:23][C:24]4[S:28][N:27]=[CH:26][N:25]=4)(=[O:22])=[O:21])=[C:15]([F:29])[CH:14]=3)=[CH:8][CH:7]=[N:6]2)[CH2:2]1.Cl[CH2:36]Cl.C=O.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C(C(C)=O)C(C)C.C(O)(=O)C.O.C(OCC)(=O)C>[Cl:34][C:32]1[CH:31]=[CH:30][C:11]([O:12][C:13]2[C:18]([F:19])=[CH:17][C:16]([S:20]([NH:23][C:24]3[S:28][N:27]=[CH:26][N:25]=3)(=[O:21])=[O:22])=[C:15]([F:29])[CH:14]=2)=[C:10]([C:9]2[N:5]([CH:3]3[CH2:2][N:1]([CH3:36])[CH2:4]3)[N:6]=[CH:7][CH:8]=2)[CH:33]=1 |f:3.4,5.6.7|
|
Name
|
|
Quantity
|
54 mg
|
Type
|
reactant
|
Smiles
|
N1CC(C1)N1N=CC=C1C1=C(OC2=CC(=C(C=C2F)S(=O)(=O)NC2=NC=NS2)F)C=CC(=C1)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.025 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
68 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
0.025 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
68 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
methyl isobutyl ketone acetic acid water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C(C)C)C(=O)C.C(C)(=O)O.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
for 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
the reaction stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in ethyl acetate (20 mL)
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium bicarbonate solution (2×10 ml) and saturated aqueous sodium chloride solution (2×10 ml)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
WASH
|
Details
|
eluted through a silica column (5 g) with methyl isobutyl ketone:acetic acid:water 2:1:1
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a film
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
diethyl ether and dried in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(OC2=CC(=C(C=C2F)S(=O)(=O)NC2=NC=NS2)F)C=C1)C1=CC=NN1C1CN(C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |